Cas no 2228382-04-3 (tert-butyl N-3-amino-2-(3-chloro-2,4-difluorophenyl)propylcarbamate)

tert-butyl N-3-amino-2-(3-chloro-2,4-difluorophenyl)propylcarbamate 化学的及び物理的性質
名前と識別子
-
- tert-butyl N-3-amino-2-(3-chloro-2,4-difluorophenyl)propylcarbamate
- 2228382-04-3
- tert-butyl N-[3-amino-2-(3-chloro-2,4-difluorophenyl)propyl]carbamate
- EN300-1887573
-
- インチ: 1S/C14H19ClF2N2O2/c1-14(2,3)21-13(20)19-7-8(6-18)9-4-5-10(16)11(15)12(9)17/h4-5,8H,6-7,18H2,1-3H3,(H,19,20)
- InChIKey: WAVWIYXHQGNAJI-UHFFFAOYSA-N
- SMILES: ClC1=C(C=CC(=C1F)C(CN)CNC(=O)OC(C)(C)C)F
計算された属性
- 精确分子量: 320.1103119g/mol
- 同位素质量: 320.1103119g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 21
- 回転可能化学結合数: 6
- 複雑さ: 352
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 64.4Ų
- XLogP3: 2.6
tert-butyl N-3-amino-2-(3-chloro-2,4-difluorophenyl)propylcarbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1887573-10.0g |
tert-butyl N-[3-amino-2-(3-chloro-2,4-difluorophenyl)propyl]carbamate |
2228382-04-3 | 10g |
$5221.0 | 2023-06-01 | ||
Enamine | EN300-1887573-0.1g |
tert-butyl N-[3-amino-2-(3-chloro-2,4-difluorophenyl)propyl]carbamate |
2228382-04-3 | 0.1g |
$1068.0 | 2023-09-18 | ||
Enamine | EN300-1887573-1g |
tert-butyl N-[3-amino-2-(3-chloro-2,4-difluorophenyl)propyl]carbamate |
2228382-04-3 | 1g |
$1214.0 | 2023-09-18 | ||
Enamine | EN300-1887573-0.5g |
tert-butyl N-[3-amino-2-(3-chloro-2,4-difluorophenyl)propyl]carbamate |
2228382-04-3 | 0.5g |
$1165.0 | 2023-09-18 | ||
Enamine | EN300-1887573-0.25g |
tert-butyl N-[3-amino-2-(3-chloro-2,4-difluorophenyl)propyl]carbamate |
2228382-04-3 | 0.25g |
$1117.0 | 2023-09-18 | ||
Enamine | EN300-1887573-1.0g |
tert-butyl N-[3-amino-2-(3-chloro-2,4-difluorophenyl)propyl]carbamate |
2228382-04-3 | 1g |
$1214.0 | 2023-06-01 | ||
Enamine | EN300-1887573-5.0g |
tert-butyl N-[3-amino-2-(3-chloro-2,4-difluorophenyl)propyl]carbamate |
2228382-04-3 | 5g |
$3520.0 | 2023-06-01 | ||
Enamine | EN300-1887573-10g |
tert-butyl N-[3-amino-2-(3-chloro-2,4-difluorophenyl)propyl]carbamate |
2228382-04-3 | 10g |
$5221.0 | 2023-09-18 | ||
Enamine | EN300-1887573-2.5g |
tert-butyl N-[3-amino-2-(3-chloro-2,4-difluorophenyl)propyl]carbamate |
2228382-04-3 | 2.5g |
$2379.0 | 2023-09-18 | ||
Enamine | EN300-1887573-0.05g |
tert-butyl N-[3-amino-2-(3-chloro-2,4-difluorophenyl)propyl]carbamate |
2228382-04-3 | 0.05g |
$1020.0 | 2023-09-18 |
tert-butyl N-3-amino-2-(3-chloro-2,4-difluorophenyl)propylcarbamate 関連文献
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
-
Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
-
6. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
-
Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
-
Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
-
10. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
tert-butyl N-3-amino-2-(3-chloro-2,4-difluorophenyl)propylcarbamateに関する追加情報
Introduction to Tert-butyl N-3-amino-2-(3-chloro-2,4-difluorophenyl)propylcarbamate (CAS No. 2228382-04-3)
Tert-butyl N-3-amino-2-(3-chloro-2,4-difluorophenyl)propylcarbamate is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 2228382-04-3, is a derivative of carbamate and features a complex aromatic structure that makes it a promising candidate for various biological applications. The presence of both amino and chloro substituents in its molecular framework suggests potential interactions with biological targets, making it an intriguing subject for further investigation.
The molecular structure of tert-butyl N-3-amino-2-(3-chloro-2,4-difluorophenyl)propylcarbamate consists of a tert-butyl group attached to a carbamate moiety, which is further linked to a propyl chain ending in an amino group. The aromatic ring is substituted with chloro and difluoro groups, enhancing its electronic properties and potentially influencing its reactivity and binding affinity. This unique arrangement of functional groups has been the focus of several recent studies aimed at exploring its pharmacological properties.
In recent years, there has been growing interest in the development of novel compounds that can modulate biological pathways associated with various diseases. The structural features of tert-butyl N-3-amino-2-(3-chloro-2,4-difluorophenyl)propylcarbamate make it a candidate for further exploration in this context. Specifically, the amino group and the aromatic ring system provide multiple sites for interaction with biological targets, which could lead to the development of new therapeutic agents.
One of the most promising areas of research involving this compound is its potential as an intermediate in the synthesis of more complex molecules. The carbamate group is particularly useful in medicinal chemistry due to its ability to form stable bonds with other functional groups, allowing for the construction of intricate molecular architectures. This property has been exploited in the synthesis of various bioactive molecules, including those targeting neurological disorders and inflammatory conditions.
Recent studies have also highlighted the importance of fluorinated aromatic compounds in drug design. The presence of fluorine atoms in the molecule can significantly influence its pharmacokinetic properties, such as metabolic stability and bioavailability. In particular, the 2,4-difluorophenyl moiety in tert-butyl N-3-amino-2-(3-chloro-2,4-difluorophenyl)propylcarbamate has been shown to enhance binding affinity to certain biological targets, making it a valuable component in drug development strategies.
The tert-butyl group attached to the carbamate moiety is another key feature that contributes to the compound's unique properties. This bulky group can influence both the solubility and metabolic pathways of the molecule, making it an important consideration in drug design. By carefully tuning the size and electronic properties of this group, researchers can optimize the compound's pharmacological profile for specific therapeutic applications.
In conclusion, tert-butyl N-3-amino-2-(3-chloro-2,4-difluorophenyl)propylcarbamate represents a fascinating compound with significant potential in pharmaceutical research. Its complex molecular structure and diverse functional groups make it a versatile tool for drug discovery and development. As ongoing research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the development of novel therapeutic agents aimed at treating various diseases.
2228382-04-3 (tert-butyl N-3-amino-2-(3-chloro-2,4-difluorophenyl)propylcarbamate) Related Products
- 1806959-14-7(Ethyl 4-(difluoromethyl)-6-methoxy-3-(trifluoromethyl)pyridine-2-carboxylate)
- 851980-56-8(N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzohydrazide)
- 1890029-78-3(2-(1-Methylpiperidin-4-yl)ethane-1-sulfonyl chloride)
- 886761-86-0(5-bromo-3-fluoro-2-methyl-aniline)
- 1421512-47-1(2-(4-chlorophenoxy)-N-{2-[4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl]ethyl}-2-methylpropanamide)
- 14097-36-0(2-Methyl-6-nitro-1,2,3,4-tetrahydroisoquinoline)
- 1179234-00-4((4-fluoro-3-methylphenyl)(pyridin-3-yl)methyl(propyl)amine)
- 2111790-95-3(Cyclopentene, 4-[[1-(chloromethyl)cyclobutyl]methyl]-)
- 2287271-17-2(1-(1-hydroxy-3-methylbutan-2-yl)-1H-1,2,3-benzotriazol-6-ol)
- 917096-37-8((Z)-Fluvoxamine -)




